2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
The compound “2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide” is a heterocyclic compound . It belongs to a special class of compounds that possess triazine moieties . These compounds are building blocks and have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of such compounds involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .
Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .
Scientific Research Applications
Potential as Glutaminase Inhibitors
Research on analogs similar to the specified compound has shown promise in inhibiting kidney-type glutaminase (GLS), an enzyme critical for cancer cell energy metabolism. For example, the study by Shukla et al. (2012) synthesized and evaluated BPTES analogs, identifying some with retained potency and improved solubility, indicating their potential for cancer therapy through GLS inhibition (Shukla et al., 2012).
Antimicrobial and Antimalarial Activities
Compounds with structural similarities have been investigated for their antimicrobial and antimalarial properties. A study by Fahim and Ismael (2021) highlighted the synthesis of sulfonamide derivatives with significant in vitro antimalarial activity and favorable ADMET properties (Fahim & Ismael, 2021). Additionally, Kumara et al. (2015) synthesized novel triazinone derivatives with larvicidal and antimicrobial activities, suggesting their utility in controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
Anticancer and Antimicrobial Agents
Further research into lipophilic acetamide derivatives, as conducted by Ahmed et al. (2018), has uncovered compounds with promising broad-spectrum antibacterial activity and appreciable antifungal activity, alongside notable anticancer effects against several cancer lines. This study underscores the potential of these compounds in developing new therapeutic agents with dual antimicrobial and anticancer capabilities (Ahmed et al., 2018).
Future Directions
The future directions in the research of such compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c19-23-17(25)15(11-13-7-3-1-4-8-13)21-22-18(23)26-12-16(24)20-14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHCOJOHBLRLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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